molecular formula C19H21NO B1440694 1-Benzhydryl-3-cyclopropylazetidin-3-ol CAS No. 848192-90-5

1-Benzhydryl-3-cyclopropylazetidin-3-ol

Katalognummer: B1440694
CAS-Nummer: 848192-90-5
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: MYMPBRDWANPNFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Benzhydryl-3-cyclopropylazetidin-3-ol typically involves the reaction of cyclopropylmagnesium bromide with 1-benzhydryl-azetidin-3-one. The reaction is carried out in tetrahydrofuran (THF) at -78°C, followed by the addition of a saturated sodium bicarbonate solution and extraction with ether . This method provides a high yield of the desired product under controlled laboratory conditions.

Analyse Chemischer Reaktionen

1-Benzhydryl-3-cyclopropylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

1-Benzhydryl-3-cyclopropylazetidin-3-ol serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in chemical research. The compound can undergo various chemical reactions, including:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution : Through nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

These reactions are essential for developing new compounds with desired properties and functionalities in scientific research.

The biological activities of this compound are under investigation, particularly regarding its interactions with biomolecules. Preliminary studies suggest potential neuropharmacological effects, such as acting as a positive allosteric modulator of GABA receptors. This activity could have therapeutic implications for conditions like anxiety, epilepsy, and cognitive decline .

Table 1: Potential Biological Activities of this compound

Activity TypePotential EffectsRelated Conditions
NeuropharmacologicalPositive modulation of GABA receptorsAnxiety, epilepsy, cognitive decline
TherapeuticPossible treatment for GABA-related diseasesAlzheimer's disease, PTSD, schizophrenia
Chemical ResearchBuilding block for complex organic compoundsDrug development, material science

Therapeutic Applications

Research is ongoing into the therapeutic applications of this compound. It has been identified as a potential candidate for treating various neurological disorders due to its interaction with GABA receptors. Studies indicate that it may enhance GABAergic currents, which could be beneficial in treating conditions such as:

  • Alzheimer's Disease
  • Mild Cognitive Impairment (MCI)
  • Bipolar Disorder
  • Autism Spectrum Disorder (ASD)

These applications highlight the compound's versatility and potential impact on therapeutic strategies .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the applications of this compound:

  • Neuropharmacological Studies : Investigations into similar compounds suggest that they may exhibit neuroprotective properties by modulating GABA receptor activity. These findings support further exploration of this compound in treating neurological disorders.
  • Therapeutic Innovations : Patent literature indicates that compounds related to this azetidin derivative are being developed as therapeutic agents for various conditions linked to GABA receptor dysfunctions. The ongoing research aims to optimize these compounds for clinical use .

Wirkmechanismus

The mechanism of action of 1-Benzhydryl-3-cyclopropylazetidin-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

1-Benzhydryl-3-cyclopropylazetidin-3-ol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the benzhydryl and cyclopropyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Overview

1-Benzhydryl-3-cyclopropylazetidin-3-ol is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural arrangement that includes a benzhydryl group and a cyclopropyl moiety, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

The synthesis of this compound typically involves the reaction of cyclopropylmagnesium bromide with 1-benzhydryl-azetidin-3-one in tetrahydrofuran (THF) at low temperatures, followed by workup with sodium bicarbonate and ether extraction . The compound's structure can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}

The mechanism of action of this compound remains partially elucidated. Preliminary studies suggest that it may interact with specific receptors or enzymes, modulating their activity. The compound's ability to bind to certain molecular targets could lead to various biological effects, although detailed studies are still required to clarify these interactions .

Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, potentially acting as positive allosteric modulators of GABA receptors. Such activity could have implications for treating disorders like anxiety, epilepsy, and cognitive decline .

Table 1: Potential Biological Activities

Activity TypeDescriptionReferences
GABA Receptor ModulationEnhances GABAergic currents, potentially useful for neurological disorders ,
Anticancer PropertiesMay inhibit kinase activity relevant in cancer progression
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

Eigenschaften

IUPAC Name

1-benzhydryl-3-cyclopropylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(17-11-12-17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPBRDWANPNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

300 mg of 1-benzhydrylazetidin-3-one dissolved in 3.8 ml of tetrahydrofuran was added to 2 ml of 1M cyclopropyl magnesium bromide/tetrahydrofuran solution under ice water cooling, and the mixture was allowed to warm to room temperature and stirred for 30 minutes. The reaction solution was poured into a saturated aqueous solution of sodium carbonate and the mixture was subjected to extraction with diethyl ether, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and then the obtained residue was purified by silica gel column chromatography to obtain 334 mg of the objective compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
cyclopropyl magnesium bromide tetrahydrofuran
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0.5 M cyclopropylmagnesium bromide in THF (4.72 mL, 2.36 mmol), 1-benzhydryl-azetidin-3-one (200 mg, 0.843 mmol) in THF (3 mL) was added dropwise at −78° C. The reaction mixture was stirred at −78° C. for 2 hr. Then it was added saturated NaHCO3 solution and extracted with ether (3×20 mL). The organic layers were combined, dried (MgSO4) and concentrated to give a light yellow oil. The crude product was purified by Prep. HPLC column using CH3CN—H2O-ammonium acetate solvent system. Fractions were collected and concentrated. Then it was extracted with ethyl acetate. The organic layers were combined, dried (MgSO4) and concentrated to give a colorless oil as Grignard reaction product. (63 mg, 27% yield).
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.72 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydryl-3-cyclopropylazetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-3-cyclopropylazetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-Benzhydryl-3-cyclopropylazetidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-Benzhydryl-3-cyclopropylazetidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-Benzhydryl-3-cyclopropylazetidin-3-ol
Reactant of Route 6
1-Benzhydryl-3-cyclopropylazetidin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.